molecular formula C11H8N4O2 B1387586 1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid CAS No. 1193381-96-2

1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B1387586
CAS No.: 1193381-96-2
M. Wt: 228.21 g/mol
InChI Key: MAFPBDKXQKJAPP-UHFFFAOYSA-N
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Description

1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step procedures. One common synthetic route starts with the preparation of benzimidazole derivatives, followed by the formation of the pyrazole ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired product.

For instance, the condensation of 1,2-diaminobenzene with pyrazole-4-carboxylic acid under acidic conditions can yield the target compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other substituents.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the nature of the reagents and the reaction conditions .

Scientific Research Applications

1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include those related to cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct properties and applications not found in other compounds.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10(17)7-5-12-15(6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFPBDKXQKJAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid

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